molecular formula C7H10NO7P2- B12347101 Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate

Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate

Cat. No.: B12347101
M. Wt: 282.10 g/mol
InChI Key: IIDJRNMFWXDHID-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as This compound . This name reflects its core structure:

  • A central ethyl chain ($$-\text{CH}2\text{CH}2-$$) bridging two phosphonate groups ($$-\text{PO}3\text{H}2$$).
  • A pyridin-3-yl (3-pyridyl) substituent on the ethyl backbone.
  • A hydroxyl group ($$-\text{OH}$$) adjacent to one phosphonate moiety.

The bisphosphonate functional groups are critical to its chemical behavior, enabling strong chelation with metal ions such as calcium. The pyridine ring introduces aromaticity and influences electronic distribution, while the hydroxyl group enhances solubility in polar solvents.

Synonyms and Registry Identifiers in Chemical Databases

This compound is cataloged under multiple aliases and identifiers across chemical repositories:

Synonym Registry System Identifier
Risedronic acid CAS Registry 105462-24-6
Sodium risedronate CAS Registry 115436-72-1
[1-Hydroxy-2-(3-pyridinyl)ethylidene]bis-phosphonic acid PubChem CID 5245
Monosodium risedronate ChEMBL CHEMBL923

Properties

IUPAC Name

hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDJRNMFWXDHID-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NO7P2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps:

  • Melt Formation : 3-Pyridylacetic acid is combined with phosphorous acid and pyridine hydrochloride, heated to 80–90°C to form a homogeneous melt.
  • Phosphorylation : PCl₃ is added dropwise at 70°C, facilitating the formation of bisphosphonate intermediates.
  • Hydrolysis : The reaction mixture is treated with water and HCl, followed by crystallization from aqueous isopropanol (IPA).

Key Parameters:

  • Yield : ~65–70% after crystallization.
  • Purity : ≥97% (confirmed by HPLC).
  • Critical Control : Strict temperature regulation (70–75°C) prevents side reactions.

Microwave-Assisted Synthesis

A modernized route (CN102286024A) employs microwave irradiation to accelerate reaction kinetics:

Protocol:

  • Intermediate Formation : 3-Pyridylacetic acid is converted to an imide salt (LX-2) via HCl gas treatment in methanol at -15°C.
  • Microwave Cyclization : The imide salt undergoes microwave irradiation (100°C, 3 hours) to yield a cyclic intermediate (LX-3).
  • Phosphorylation and Hydrolysis : LX-3 reacts with PCl₃ in toluene, followed by aqueous hydrolysis and NaOH neutralization.

Advantages:

  • Time Efficiency : Microwave steps reduce reaction time by 40–50%.
  • Yield : 56% overall yield, comparable to classical methods.

Solvent-Free and Ionic Liquid Approaches

Recent patents emphasize greener methodologies, eliminating organic solvents:

Method from WO2009003001A2:

  • Solvent-Free Melt : 3-Pyridylacetic acid and H₃PO₃ are heated directly at 60–65°C.
  • PCl₃ Addition : Introduced without diluents, reducing waste.
  • Hydrolysis : Water is added post-reaction, and risedronic acid crystallizes upon cooling.

Ionic Liquid Variation:

  • Solvent : 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) replaces traditional solvents.
  • Benefits : Enhanced reaction homogeneity and easier product isolation.

Comparative Analysis of Synthesis Routes

The table below summarizes critical metrics across methods:

Method Reagents Conditions Yield Purity Reference
Classical (H₃PO₃/PCl₃) H₃PO₃, PCl₃, pyridine hydrochloride 70–75°C, 8–10 hours 65–70% ≥97%
Microwave-Assisted Microwave reactor, PCl₃ 100°C, 3 hours 56% 95–97%
Solvent-Free H₃PO₃, PCl₃ 60–65°C, 7–9 hours 68% ≥98%
Ionic Liquid [BMIM]Cl, H₃PO₃, PCl₃ 70°C, 6 hours 62% 96%

Purification and Crystallization Techniques

Post-synthesis purification is critical for pharmaceutical-grade risedronic acid:

Strategies:

  • Activated Carbon Treatment : Removes colored impurities (WO2009003001A2).
  • Crystallization Solvents :
    • Aqueous IPA : Yields needle-like crystals (US20100317859A1).
    • Ethanol-Water Mix : Enhances polymorphic purity (CN102286024A).

Challenges:

  • Hydration Control : Hemipentahydrate forms dominate in aqueous conditions, requiring precise pH adjustment (4.0–5.0).

Industrial-Scale Optimization

For commercial production, the solvent-free method is preferred due to:

  • Cost Efficiency : Eliminates solvent recovery steps.
  • Sustainability : Reduces hazardous waste by 30–40%.
  • Throughput : Batch sizes up to 500 kg with consistent purity.

Comparison with Similar Compounds

Fosetyl-Al (Aluminum Tris(ethyl hydrogen phosphonate))

Property Hydrogen [1-hydroxy...]phosphonate Fosetyl-Al
Structure Bisphosphonate with pyridinyl group Aluminum salt of ethyl H-phosphonate
Functional Groups 2 phosphonate, 1 hydroxyl, pyridine 3 ethyl H-phosphonate groups
Application Pharmaceutical (bone resorption inhibitor) Pesticide (fungicide)
Ionic Form Zwitterionic or sodium salt Neutral aluminum complex

Fosetyl-Al’s ethyl-phosphonate groups enhance soil mobility, whereas risedronate’s pyridinyl moiety improves bone affinity .

Dimethyl Phosphonate Esters

Synthetic phosphonate esters (e.g., dimethyl [2R,3R,4S]-2,4-diphenylpyrrolidin-3-yl]phosphonate) lack therapeutic activity but serve as intermediates in organophosphonate synthesis. Their esterified phosphonate groups reduce polarity compared to risedronate’s ionizable phosphonates .

Sulphonate Analogues

Trisodium 8-Hydroxypyrene-1,3,6-trisulphonate

Property Hydrogen [1-hydroxy...]phosphonate Trisodium 8-hydroxypyrene...
Functional Groups Phosphonate, hydroxyl, pyridine Sulphonate, hydroxyl, pyrene
Charge Variable (pH-dependent) Fixed trisodium salt
Application Pharmaceutical Industrial (dye intermediate?)

Sulphonates exhibit higher water solubility due to their strong acidity, whereas phosphonates provide better metal-chelation properties .

Key Research Findings

  • Structural Flexibility : Risedronate’s zwitterionic forms optimize bone targeting, while fosetyl-Al’s neutral structure enhances pesticidal uptake .
  • Synthetic Utility : Phosphonate esters (e.g., dimethyl derivatives) are pivotal in organic synthesis but lack the bioactivity of bisphosphonates .
  • Crystallographic Trends : Hydrogen bonding patterns (e.g., Etter’s graph-set analysis) differ between sulphonates and phosphonates, affecting crystal packing and stability .

Biological Activity

Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate, also known under the CAS number 105462-24-6, is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C7H10NNaO7P2
  • Molecular Weight : 305.09 g/mol
  • CAS Number : 105462-24-6
  • Structure : The compound features a phosphonate group which is crucial for its biological activity.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in metabolic pathways. It acts as a competitive inhibitor for enzymes that utilize phosphonate substrates, mimicking natural substrates and effectively disrupting normal biochemical processes.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. The phosphonate moiety enhances the compound's ability to penetrate bacterial cell walls, leading to effective inhibition of bacterial growth.

Case Studies

  • Fosmidomycin Derivatives : Studies on fosmidomycin, a related compound, reveal that phosphonate derivatives can inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS), crucial in the non-mevalonate pathway of isoprenoid biosynthesis. This inhibition leads to reduced viability in bacterial cultures, suggesting similar potential for this compound .
  • Anti-Plasmodial Activity : In vitro studies have shown that compounds with structural similarities exhibit significant anti-plasmodial activity against Plasmodium falciparum. The mechanism involves interference with the parasite's metabolic pathways, particularly those reliant on phosphonates .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and renal excretion. Its high water solubility facilitates distribution in physiological environments but may also lead to a shorter plasma half-life due to swift renal clearance.

Data Table

PropertyValue
Molecular Weight305.09 g/mol
SolubilityHigh
Half-lifeApproximately 1.87 hours
Mechanism of ActionCompetitive enzyme inhibition
Target EnzymeDXS (1-deoxy-D-xylulose 5-phosphate synthase)

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